molecular formula C8H10ClF2N B8137684 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride

2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B8137684
M. Wt: 193.62 g/mol
InChI Key: WBBIRWGUUBORDF-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9F2N·HCl. It is a hydrochloride salt of 2-(2,5-difluorophenyl)ethanamine, characterized by the presence of two fluorine atoms on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-difluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)ethan-1-amine hydrochloride
  • 2-(3,5-Difluorophenyl)ethan-1-amine hydrochloride
  • 2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride

Uniqueness

2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological interactions. This positioning can result in different binding affinities and selectivities compared to other similar compounds .

Properties

IUPAC Name

2-(2,5-difluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c9-7-1-2-8(10)6(5-7)3-4-11;/h1-2,5H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBIRWGUUBORDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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